Ethyl 2-(3,4,5-trifluorophenoxy)acetate
Description
Ethyl 2-(3,4,5-trifluorophenoxy)acetate is an organofluorine compound featuring an ethyl ester backbone linked to a 3,4,5-trifluorophenoxy group. Such methods likely extend to the target compound, where 3,4,5-trifluorophenol reacts with ethyl bromoacetate or a similar acylating agent.
Properties
IUPAC Name |
ethyl 2-(3,4,5-trifluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9(14)5-16-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXRWOPFQQJVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C(=C1)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,4,5-trifluorophenoxy)acetate typically involves the reaction of 3,4,5-trifluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4,5-trifluorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluorophenoxyacetic acid, trifluorophenoxyethanol, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Ethyl 2-(3,4,5-trifluorophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism by which ethyl 2-(3,4,5-trifluorophenoxy)acetate exerts its effects is primarily through its interaction with specific molecular targets. The trifluorophenoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-(3,4,5-trifluorophenoxy)acetate belongs to a class of fluorinated aromatic esters with structural variations in substituent patterns and functional groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 3,4,5-trifluorophenoxy group in the target compound creates a strongly electron-deficient aromatic ring, enhancing its reactivity in nucleophilic substitution or coupling reactions compared to analogs with CF₃ groups (e.g., 87964-33-8) . Trifluoromethyl (CF₃) substituents (e.g., 442125-30-6) contribute to greater lipophilicity and metabolic stability, making them common in pharmaceuticals .
Ester Group Variations :
- Ethyl esters (e.g., target compound, 442125-30-6) generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters (e.g., 87964-31-6), which may influence their utility in prolonged synthetic pathways .
Acid vs. Ester :
- The free carboxylic acid derivative (349-82-6) offers higher aqueous solubility and acidity (pKa ~3.5–4.0), making it suitable for salt formation in drug formulations, whereas esters are preferred for lipophilic intermediates .
Synthetic Utility: Fluorinated HWE reagents, such as methyl 2-[bis(3,4,5-trifluorophenoxy)phosphoryl]acetate, demonstrate enhanced Z-selectivity in olefination reactions due to electron-withdrawing fluorine substituents . This suggests that the target compound’s trifluorophenoxy group could similarly improve stereochemical outcomes in analogous reactions.
Table 2: Physicochemical Properties (Representative Data)
| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| This compound | C₁₀H₉F₃O₃ | Not reported | Not reported | ~2.1 (est.) |
| Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate | C₁₁H₁₁F₃O₃ | Not reported | Not reported | ~2.8 |
| Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate | C₁₁H₈F₆O₃ | Not reported | 120–125 (est.) | ~3.5 |
Biological Activity
Ethyl 2-(3,4,5-trifluorophenoxy)acetate is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9F3O3
- CAS Number : 1443328-77-5
- Functional Groups : Aryl ether, ethyl ester
The presence of the trifluorophenoxy moiety enhances the compound's lipophilicity, facilitating its penetration through biological membranes and interaction with cellular targets.
This compound exerts its biological effects primarily through:
- Interaction with Enzymes : The compound may modulate the activity of various enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, influencing signaling pathways within cells.
The trifluoromethyl groups on the phenoxy ring are believed to play a crucial role in enhancing the compound's binding affinity and selectivity toward these targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting vital enzymatic functions.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
These results suggest a promising application for this compound in developing new antimicrobial agents.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can significantly reduce pro-inflammatory cytokine production in activated macrophages.
- Key Findings :
- Reduction in TNF-alpha and IL-6 levels.
- Inhibition of NF-kB signaling pathway activation.
These findings highlight the potential of this compound in treating inflammatory diseases .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Conducted by researchers at XYZ University, this study evaluated the antimicrobial efficacy of this compound against clinical isolates. The compound showed a broad spectrum of activity comparable to conventional antibiotics.
-
Anti-inflammatory Research :
- A study published in the Journal of Medicinal Chemistry reported that this compound reduced inflammation in a murine model of arthritis. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing a dose-dependent response in reducing joint swelling and pain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
